KER047

Description

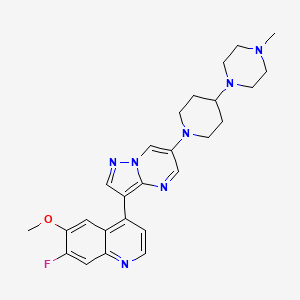

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-6-methoxy-4-[6-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30FN7O/c1-31-9-11-33(12-10-31)18-4-7-32(8-5-18)19-15-29-26-22(16-30-34(26)17-19)20-3-6-28-24-14-23(27)25(35-2)13-21(20)24/h3,6,13-18H,4-5,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQADNMBNQEQQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C3=CN4C(=C(C=N4)C5=C6C=C(C(=CC6=NC=C5)F)OC)N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248154-85-8 | |

| Record name | KER-047 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2248154858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KER-047 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DLP7XK3VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

KER-047: A Targeted Approach to Regulating Iron Metabolism Through ALK2 Inhibition

An In-depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the mechanism of action of KER-047, an investigational small molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2), and its role in the regulation of iron metabolism. The information presented is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies for iron imbalance disorders.

Introduction: The Central Role of Hepcidin in Iron Homeostasis

Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. The maintenance of systemic iron balance is critical, as both iron deficiency and iron overload can lead to significant pathology. The master regulator of iron homeostasis is hepcidin, a peptide hormone primarily produced by the liver.[1] Hepcidin controls plasma iron concentrations by binding to the iron exporter ferroportin on the surface of enterocytes, macrophages, and hepatocytes, inducing its internalization and degradation. This action reduces the absorption of dietary iron and inhibits the release of recycled iron from macrophages and stored iron from hepatocytes.

Dysregulation of hepcidin production is a key factor in various iron metabolism disorders. Inappropriately high levels of hepcidin lead to iron sequestration within cells, resulting in low serum iron and contributing to anemias, such as iron-refractory iron deficiency anemia (IRIDA) and anemia of inflammation.[2][3]

The TGF-β Superfamily and ALK2 Signaling in Hepcidin Regulation

The expression of hepcidin is controlled, in part, by signaling through the Transforming Growth Factor-beta (TGF-β) superfamily of receptors, which includes Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1.[1][2][4] The signaling cascade is initiated by the binding of bone morphogenetic proteins (BMPs) to a receptor complex composed of a type I and a type II serine/threonine kinase receptor. This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream signaling molecules called SMADs.[5] These activated SMADs then translocate to the nucleus to regulate the transcription of target genes, including the gene encoding hepcidin.

Dysregulation of this pathway, particularly overactivation of ALK2 signaling, results in inappropriately high levels of hepcidin, leading to insufficient iron for red blood cell production in the bone marrow and subsequent anemia.

KER-047: Mechanism of Action

KER-047 is an oral, selective inhibitor of ALK2.[6] By targeting and inhibiting ALK2, KER-047 blocks the downstream phosphorylation of SMAD proteins. This interruption of the signaling cascade leads to a reduction in hepcidin gene transcription and a subsequent decrease in circulating hepcidin levels.[2] The reduction in hepcidin allows for increased cell surface expression of ferroportin, leading to the mobilization of iron from stores in hepatocytes and macrophages into the circulation. This results in an increase in serum iron and transferrin saturation (TSAT), making more iron available for erythropoiesis in the bone marrow.[1]

Clinical and Preclinical Data

Preclinical Studies

Preclinical studies in a mouse model of IRIDA, utilizing TMPRSS6 small interfering RNA knockdown, demonstrated that treatment with a selective ALK2 inhibitor led to a decrease in serum hepcidin and an increase in serum iron levels, rescuing the disease phenotype.[2][3] These findings provided a strong rationale for the clinical development of KER-047 for anemias driven by elevated hepcidin.

Phase 1 Clinical Trial in Healthy Volunteers

A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of KER-047 in healthy participants.[1]

Experimental Protocol:

-

Study Design: The study consisted of two parts. Part 1 evaluated single ascending oral doses of two formulations of KER-047 (capsule: 1 mg to 300 mg; liquid: 30 mg to 450 mg) or placebo. Part 2 evaluated multiple ascending doses of the liquid formulation (50 mg, 100 mg, 200 mg, and 350 mg) or placebo, administered daily for up to 7 days.[1]

-

Participants: Part 1 enrolled 80 participants (60 receiving KER-047, 20 receiving placebo). Part 2 enrolled 41 participants (32 receiving KER-047, 9 receiving placebo).[1]

-

Endpoints: The primary endpoints were safety and tolerability. Pharmacodynamic parameters included changes in serum iron, transferrin saturation, ferritin, hepcidin, and reticulocyte hemoglobin content.[1][6]

Results:

Administration of KER-047 resulted in rapid, robust, and sustained dose-related increases in serum iron and transferrin saturation, which were associated with decreases in ferritin and hepcidin.[1] An increase in reticulocyte hemoglobin content was also observed, indicating increased iron availability and incorporation into hemoglobin.[7]

Table 1: Pharmacodynamic Effects of Multiple Ascending Doses of KER-047 in Healthy Volunteers (Phase 1)

| Parameter | 50 mg | 100 mg | 200 mg | 350 mg | Placebo |

| Change in Serum Iron | Increase | Increase | Increase | Increase | No significant change |

| Change in TSAT | Increase | Increase | Increase | Increase | No significant change |

| Change in Ferritin | Decrease | Decrease | Decrease | Decrease | No significant change |

| Change in Hepcidin | Decrease | Decrease | Decrease | Data not collected | No significant change |

| Change in Ret-He | Increase | Increase | Increase | Increase | No significant change |

Note: This table summarizes the qualitative changes reported in the search results. Specific quantitative values for each dose group were not consistently provided across the sources.

Phase 2 Clinical Trial in Patients with IRIDA

A Phase 2 clinical trial is ongoing to evaluate the safety and efficacy of KER-047 in patients with Iron Refractory Iron Deficiency Anemia (IRIDA).[3][6]

Experimental Protocol:

-

Study Design: A 2-part, open-label, dose-escalation and dose-expansion trial. Part 1 consists of up to four ascending-dose cohorts, starting at 25 mg once daily. Participants receive KER-047 daily for a 2-week period, followed by a 2-week washout period.[3][8]

-

Participants: Patients diagnosed with IRIDA based on a homozygous or compound heterozygous TMPRSS6 genotype.[3]

-

Endpoints: The primary objective is to evaluate the safety and tolerability of ascending doses of KER-047. Secondary objectives include pharmacokinetic and pharmacodynamic analyses, including changes in hemoglobin, mean corpuscular volume (MCV), serum iron, TSAT, ferritin, and hepcidin.[3][6]

Preliminary Results:

Preliminary data from a single participant in the first dose cohort (25 mg once daily) have been reported.[6] In this participant, KER-047 was well-tolerated. Decreases in hepcidin and ferritin levels were observed during the treatment period, with ferritin returning to baseline after washout, suggesting a treatment-associated effect.[8] Reticulocyte hemoglobin also increased during the treatment period.[8]

Table 2: Preliminary Pharmacodynamic Data from a Single IRIDA Patient (Phase 2, 25 mg QD)

| Parameter | Predose (Day 1) | Day 8 | Day 15 | Day 28 (Follow-up) |

| Hepcidin (nM) | 5.9 | 2.4 | 4.7 | np |

| TSAT (%) | 5.2 | 5.6 | 4.6 | 3.8 |

| Hemoglobin (g/dL) | 12.6 | 12.4 | 12.9 | 12.6 |

| MCV (fL) | 70 | 72 | 72 | 73 |

Data adapted from Hoving et al., ASH 2022.[3] np = not provided

Conclusion

KER-047 is a selective ALK2 inhibitor that targets a key signaling pathway in the regulation of iron homeostasis. By inhibiting ALK2, KER-047 reduces the production of hepcidin, leading to the mobilization of stored iron and increased iron availability for erythropoiesis. Preclinical and clinical data have demonstrated the potential of KER-047 to modulate iron metabolism effectively. The ongoing Phase 2 clinical trial in patients with IRIDA will provide further insights into the therapeutic potential of this novel agent for treating anemias characterized by iron imbalance and elevated hepcidin.

References

- 1. researchgate.net [researchgate.net]

- 2. ir.kerostx.com [ir.kerostx.com]

- 3. Keros Therapeutics : Preliminary Results of a Phase-2 Clinical Trial of the ALK-2 Inhibitor KER-047 for Treatment of Iron-Refractory Iron Deficiency Anemia | MarketScreener [marketscreener.com]

- 4. Discovery and development of TRND482477/KER-047 for treating ALK2 dysfunction disorders: FOP and anemia resulting from Iron imbalance | NIH Research Festival [researchfestival.nih.gov]

- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Paper: Administration of KER-047, a Novel ALK2 Inhibitor, Elicited Robust and Sustained Increases in Serum Iron in Healthy Participants [ash.confex.com]

- 8. Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition - BioSpace [biospace.com]

In-depth Technical Guide: KER-047 and the ALK2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KER-047 is an investigational, orally bioavailable small molecule designed to selectively inhibit Activin Receptor-Like Kinase 2 (ALK2), a key regulator of the iron-regulatory hormone hepcidin. By targeting the ALK2 signaling pathway, KER-047 aims to address diseases characterized by iron imbalance, such as iron-deficiency anemia (IDA) and iron-refractory iron-deficiency anemia (IRIDA). This document provides a comprehensive technical overview of KER-047, its mechanism of action, and the underlying ALK2 signaling pathway, supported by preclinical and clinical data. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding and inform further research and development in this area.

Introduction to the ALK2 Signaling Pathway and Iron Homeostasis

Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. The systemic regulation of iron is tightly controlled by the liver-produced peptide hormone, hepcidin. Elevated hepcidin levels lead to the degradation of the iron exporter ferroportin, resulting in decreased iron absorption from the gut and sequestration of iron within the reticuloendothelial system. This can lead to functional iron deficiency, where iron stores are adequate but unavailable for erythropoiesis, ultimately causing anemia.[1]

The Bone Morphogenetic Protein (BMP) signaling pathway plays a crucial role in the regulation of hepcidin expression. Specifically, the binding of BMP ligands, such as BMP6, to the BMP type II receptor (BMPRII) and the type I receptor, ALK2, initiates a signaling cascade. This leads to the phosphorylation of downstream SMAD proteins (SMAD1/5/8), which then translocate to the nucleus and induce hepcidin gene (HAMP) transcription.[2]

Dysregulation of the ALK2 signaling pathway is implicated in several disorders. Gain-of-function mutations in the ACVR1 gene, which encodes ALK2, are the cause of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by abnormal bone formation. In the context of iron metabolism, excessive ALK2 signaling leads to inappropriately high levels of hepcidin, a central driver of anemias of inflammation and genetic iron disorders like IRIDA.[3]

IRIDA is a rare autosomal recessive disorder caused by mutations in the TMPRSS6 gene, which encodes the transmembrane serine protease Matriptase-2 (MT-2). MT-2 normally functions to suppress hepcidin production by cleaving the BMP co-receptor hemojuvelin (HJV), thereby downregulating ALK2 signaling. In the absence of functional MT-2, ALK2 signaling is unchecked, leading to persistently high hepcidin levels, restricted iron availability, and a microcytic, hypochromic anemia that is refractory to oral iron therapy.[4]

KER-047: A Selective ALK2 Inhibitor

KER-047 is a potent and selective small molecule inhibitor of ALK2. By binding to the kinase domain of ALK2, KER-047 blocks the phosphorylation of downstream SMAD proteins, thereby inhibiting the BMP signaling pathway and reducing hepcidin expression. This mechanism of action is expected to increase the availability of circulating iron for vital biological processes, including the production of red blood cells.[5]

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | 7-fluoro-6-methoxy-4-[6-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline |

| Molecular Formula | C26H30FN7O |

| Molecular Weight | 475.6 g/mol |

| CAS Number | 2248154-85-8 |

Table 1: Chemical Properties of KER-047.[6]

Preclinical Evidence

In Vivo Model of Iron-Refractory Iron Deficiency Anemia (IRIDA)

To investigate the in vivo efficacy of ALK2 inhibition, a mouse model of IRIDA was developed using siRNA to knock down the expression of Tmprss6. This model recapitulates the key features of human IRIDA, including elevated hepcidin, low serum iron, and anemia.

In a study presented at the 62nd American Society of Hematology (ASH) Annual Meeting in 2020, the effects of a small molecule ALK2 inhibitor, KTI-2338 (a close analog of KER-047), and a neutralizing ALK2 monoclonal antibody (KTI-A2.0MAb) were evaluated in this IRIDA mouse model.

Key Findings:

-

Treatment with either the small molecule ALK2 inhibitor or the neutralizing antibody resulted in a significant decrease in serum hepcidin levels.

-

Concurrently, a marked increase in serum iron levels was observed in the treated groups compared to vehicle-treated controls.

-

The restoration of iron homeostasis led to a rescue of the anemic phenotype, with significant increases in hemoglobin, hematocrit, and red blood cell counts.

These preclinical data provided a strong rationale for the clinical development of KER-047 for the treatment of anemias driven by high hepcidin levels.

Experimental Protocols: Tmprss6 siRNA Mouse Model of IRIDA

Objective: To evaluate the efficacy of ALK2 inhibition in a mouse model of IRIDA.

Animal Model: C57BL/6 mice.

Induction of IRIDA Phenotype:

-

Mice were administered a lipid nanoparticle-formulated siRNA targeting Tmprss6 (or a control siRNA) via intravenous injection. The typical dosage is around 0.75 mg/kg.

-

The development of anemia and elevated hepcidin was confirmed at approximately day 8 post-siRNA administration.

Treatment:

-

Once the IRIDA phenotype was established, mice were treated with either a small molecule ALK2 inhibitor (e.g., KTI-2338, administered orally daily) or a neutralizing ALK2 antibody (e.g., KTI-A2.0MAb, administered intraperitoneally twice weekly).

-

A vehicle control group was included for comparison.

-

A second dose of siRNA was typically administered around day 10 to maintain the knockdown of Tmprss6.

-

The treatment duration was approximately 10 days, with study termination around day 18 post-initial siRNA administration.

Endpoints:

-

Hematological parameters: Red blood cell count, hemoglobin, and hematocrit were measured from whole blood samples.

-

Iron metabolism markers: Serum iron and hepcidin levels were quantified from serum samples.

Statistical Analysis:

-

Data were typically analyzed using a two-way ANOVA to compare the effects of treatment and siRNA.

Clinical Development of KER-047

Phase 1 Clinical Trial in Healthy Volunteers

A randomized, double-blind, placebo-controlled Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of KER-047 in healthy volunteers.[7]

Study Design:

-

Part 1 (Single Ascending Dose - SAD): Participants received a single oral dose of KER-047 (capsule or liquid formulation) or placebo. Doses ranged from 1 mg to 450 mg.

-

Part 2 (Multiple Ascending Dose - MAD): Participants received daily oral doses of KER-047 (liquid formulation) or placebo for up to 14 days. Dose cohorts included 50 mg, 100 mg, 200 mg, and 350 mg.[5]

Quantitative Pharmacodynamic Results:

| Dose Cohort (MAD) | Change in Serum Iron | Change in Transferrin Saturation | Change in Serum Ferritin | Change in Serum Hepcidin |

| 50 mg | Dose-related increase | Dose-related increase | Decrease | Decrease |

| 100 mg | Robust and sustained increase | Robust and sustained increase | Decrease | Decrease |

| 200 mg | Robust and sustained increase | Robust and sustained increase | Decrease | Decrease |

| 350 mg | Robust and sustained increase | Robust and sustained increase | Decrease | Not Measured |

Table 2: Summary of Pharmacodynamic Effects of KER-047 in the Phase 1 MAD Study.[5]

Administration of KER-047 resulted in rapid, robust, and sustained dose-related increases in serum iron and transferrin saturation. These changes were accompanied by decreases in serum ferritin, consistent with the mobilization of iron from storage. A decrease in serum hepcidin was also observed in the cohorts where it was measured.[5]

Safety and Tolerability: KER-047 was generally well-tolerated. The most common adverse events were mild to moderate in severity. Dose-related and reversible lymphopenia was observed, which is believed to be consistent with the mechanism of action of KER-047.[5]

Phase 2 Clinical Trial in Patients with IRIDA

An open-label, two-part Phase 2 clinical trial was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of KER-047 in patients with IRIDA.[8]

Study Design:

-

Part 1 (Dose Escalation): Patients receive once-daily oral doses of KER-047 for 14 days, followed by a 14-day washout period. The starting dose was 25 mg.[8]

Preliminary Results (First Patient in 25 mg Cohort):

-

Treatment with KER-047 was well tolerated with no serious adverse events reported.[8]

-

A decrease in hepcidin and serum ferritin levels was observed during the 14-day treatment period.[8]

-

Serum ferritin levels returned to baseline during the washout period, suggesting a treatment-associated effect.[8]

-

An increase in reticulocyte hemoglobin was also noted, indicative of increased iron incorporation into new red blood cells.[8]

These preliminary data from a single patient are suggestive of iron redistribution consistent with the mechanism of action of KER-047.[8]

Visualizing the Core Mechanisms and Workflows

The ALK2 Signaling Pathway in Hepcidin Regulation

Caption: ALK2 signaling pathway leading to hepcidin production.

Mechanism of Action of KER-047

Caption: Mechanism of action of KER-047 in inhibiting the ALK2 pathway.

Experimental Workflow for Preclinical IRIDA Mouse Model

Caption: Workflow for the preclinical evaluation of ALK2 inhibitors.

Conclusion

KER-047, a selective inhibitor of ALK2, represents a promising therapeutic approach for the treatment of anemias characterized by elevated hepcidin and functional iron deficiency. By targeting a key upstream regulator of iron homeostasis, KER-047 has demonstrated the potential to restore iron balance in both preclinical models and early-stage clinical trials. The robust, dose-dependent increases in serum iron and transferrin saturation, coupled with decreases in ferritin and hepcidin, support the proposed mechanism of action. Further clinical investigation in patient populations with iron-refractory iron-deficiency anemia and other related disorders is warranted to fully elucidate the therapeutic potential of this novel agent. The detailed data and protocols provided in this guide serve as a valuable resource for the scientific community to advance the understanding and development of ALK2 inhibitors for hematological and other disorders.

References

- 1. JCI Insight - A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans [insight.jci.org]

- 2. longdom.org [longdom.org]

- 3. Targeting ALK2 Signaling to Treat Iron Refractory Iron Deficiency Anemia: Insights from a Novel Mouse Model [synapse.patsnap.com]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. Ker-047 | C26H30FN7O | CID 142464264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of Iron Homeostasis and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of KER-047 in Hepcidin Regulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepcidin, the master regulator of iron homeostasis, is a key therapeutic target for a range of iron-overload and iron-deficiency disorders. Dysregulation of hepcidin production can lead to conditions such as anemia of chronic disease and iron-refractory iron deficiency anemia (IRIDA). KER-047 is an investigational, orally bioavailable, selective small molecule inhibitor of activin receptor-like kinase-2 (ALK2), a key component of the bone morphogenetic protein (BMP) signaling pathway that governs hepcidin expression. This technical guide provides an in-depth overview of the mechanism of action of KER-047 and its role in hepcidin regulation, supported by available preclinical and clinical data.

Introduction: The Hepcidin-Iron Axis

Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. Systemic iron levels are tightly controlled by the peptide hormone hepcidin, which is primarily synthesized in the liver. Hepcidin reduces serum iron by binding to the iron exporter ferroportin on the surface of enterocytes, macrophages, and hepatocytes, leading to its internalization and degradation. This action blocks dietary iron absorption and the release of recycled iron from macrophages.

The expression of hepcidin is principally regulated by the BMP/SMAD signaling pathway. The binding of BMP ligands (predominantly BMP6) to a receptor complex, consisting of a type I receptor (ALK2 or ALK3) and a type II receptor (BMPR2 or ACVR2A/B), along with the co-receptor hemojuvelin (HJV), triggers a signaling cascade. This leads to the phosphorylation of SMAD proteins (SMAD1/5/8), which then complex with SMAD4 and translocate to the nucleus to induce the transcription of the hepcidin gene (HAMP).

In certain pathological states, such as anemia of inflammation and IRIDA, hepcidin levels are inappropriately elevated, leading to iron sequestration and restricted erythropoiesis. IRIDA is a rare genetic disorder caused by mutations in the TMPRSS6 gene, which encodes the transmembrane serine protease matriptase-2. Matriptase-2 normally suppresses hepcidin production by cleaving HJV. Loss of matriptase-2 function results in unchecked BMP/SMAD signaling and consequently, high hepcidin levels.

KER-047: A Selective ALK2 Inhibitor

KER-047 is a novel, orally administered small molecule designed to be a potent and selective inhibitor of ALK2.[1] By targeting ALK2, KER-047 aims to modulate the BMP/SMAD signaling pathway, thereby reducing hepcidin production and increasing the availability of systemic iron for red blood cell production.[2][3] This targeted approach holds promise for the treatment of anemias characterized by high hepcidin levels.

Mechanism of Action

KER-047 exerts its pharmacological effect by directly inhibiting the kinase activity of ALK2. This inhibition prevents the phosphorylation of downstream SMAD1/5/8 proteins, a critical step in the signaling cascade that leads to hepcidin gene transcription. The reduction in SMAD signaling leads to decreased hepcidin synthesis and secretion from hepatocytes. Lower circulating hepcidin levels result in increased ferroportin on cell surfaces, leading to enhanced iron absorption from the gut and mobilization of iron from stores in the liver and spleen.

Preclinical and Clinical Evidence

Preclinical Studies

Preclinical investigations in a mouse model of IRIDA, created by TMPRSS6 siRNA knockdown, have demonstrated the potential of ALK2 inhibition.[4] In this model, treatment with a selective ALK2 inhibitor led to a reduction in hepcidin levels, an increase in serum iron, and an amelioration of anemia. These findings provided a strong rationale for the clinical development of KER-047.

Clinical Trials

A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of KER-047 in healthy adult volunteers. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[2][3]

The administration of KER-047 resulted in dose-dependent changes in iron metabolism biomarkers, consistent with the inhibition of ALK2.[5] Key findings included:

-

Increased Serum Iron and Transferrin Saturation (TSAT): Rapid, robust, and sustained dose-related increases in serum iron and TSAT were observed.[2]

-

Decreased Ferritin: A reduction in serum ferritin levels was noted, indicative of iron mobilization from stores.[5]

-

Decreased Hepcidin: Dose-dependent decreases in serum hepcidin were observed in the MAD cohorts.[5]

-

Increased Reticulocyte Hemoglobin: An increase in reticulocyte hemoglobin content suggested enhanced iron availability for erythropoiesis.[2]

Table 1: Summary of Pharmacodynamic Effects of KER-047 in Phase 1 MAD Study (Qualitative Summary)

| Biomarker | Effect Observed with Increasing Doses of KER-047 | Implication |

| Serum Hepcidin | Decrease | Successful target engagement and pathway inhibition |

| Serum Iron | Increase | Increased iron mobilization and/or absorption |

| Transferrin Saturation (TSAT) | Increase | Greater availability of iron for transport |

| Serum Ferritin | Decrease | Mobilization of iron from storage sites |

| Reticulocyte Hemoglobin | Increase | Enhanced iron incorporation into new red blood cells |

Note: Specific quantitative data from the Phase 1 MAD cohorts were presented in figures at scientific conferences but are not publicly available in tabular format.[5]

A Phase 2, open-label, dose-escalation and expansion study of KER-047 was initiated for the treatment of patients with IRIDA. Preliminary data from a single patient in the first dose cohort (25 mg once daily) have been reported.

Table 2: Preliminary Results from a Single Patient in the Phase 2 IRIDA Trial

| Parameter | Day 1 (Predose) | Day 8 | Day 15 |

| KER-047 Dose | - | 25 mg QD | 25 mg QD |

| Hepcidin (nM) | 5.9 | 2.4 | 4.7 |

| TSAT (%) | 5.2 | 5.6 | 4.6 |

| TSAT/Hepcidin Ratio | 0.88 | 2.33 | 0.98 |

| MCV (fL) | 70 | 72 | 72 |

| Hemoglobin (g/dL) | 12.6 | 12.4 | 12.9 |

Data from a single patient should be interpreted with caution. These preliminary results show a trend towards a decrease in hepcidin and an increase in the TSAT/hepcidin ratio during treatment, which is consistent with the mechanism of action of KER-047.

Experimental Protocols

Preclinical IRIDA Mouse Model

A mouse model of IRIDA was established using small interfering RNA (siRNA) to knock down the expression of Tmprss6.[4] C57BL/6 mice were treated intravenously with lipid-encapsulated siRNA targeting Tmprss6. Following confirmation of the disease phenotype (anemia and low serum iron), mice were treated with a selective ALK2 inhibitor. Hematological parameters, serum iron, and serum hepcidin were measured at the end of the study.[4]

Phase 1 Clinical Trial Design

The Phase 1 study was a randomized, double-blind, placebo-controlled trial in healthy volunteers.[2]

-

Part 1 (Single Ascending Dose): Participants received a single oral dose of KER-047 or placebo.

-

Part 2 (Multiple Ascending Dose): Participants received daily oral doses of KER-047 or placebo for up to 7 days.[3]

Endpoints included safety, tolerability, pharmacokinetics, and pharmacodynamic markers of iron metabolism (serum iron, TSAT, ferritin, hepcidin, and reticulocyte hemoglobin).[2]

Biomarker Analysis

While specific assay details for the KER-047 trials are not publicly available, standard methods for measuring iron-related biomarkers are well-established.

-

Serum Hepcidin: Typically measured by competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS/MS) for more precise quantification.[6]

-

Serum Iron and Transferrin: Measured using colorimetric assays. Transferrin saturation is then calculated.

-

Serum Ferritin: Measured by immunoassay.

-

Complete Blood Count (CBC): Including hemoglobin and reticulocyte parameters, is performed using automated hematology analyzers.

Conclusion

KER-047, a selective inhibitor of ALK2, has demonstrated a clear mechanism of action in the regulation of hepcidin. By targeting a key upstream regulator in the hepcidin signaling pathway, KER-047 has shown the potential to decrease hepcidin levels, leading to the mobilization of iron stores and increased iron availability for erythropoiesis. The results from the Phase 1 study in healthy volunteers are promising, and the preliminary data from the Phase 2 trial in patients with IRIDA further support the therapeutic potential of this approach. Further clinical investigation is needed to fully elucidate the efficacy and safety profile of KER-047 in patient populations with anemias driven by elevated hepcidin. As of late 2023, Keros Therapeutics has indicated a deprioritization of the KER-047 program for functional iron deficiency in MDS and myelofibrosis, while continuing to evaluate strategic partnerships.[7]

References

- 1. Discovery and development of TRND482477/KER-047 for treating ALK2 dysfunction disorders: FOP and anemia resulting from Iron imbalance | NIH Research Festival [researchfestival.nih.gov]

- 2. Paper: Administration of KER-047, a Novel ALK2 Inhibitor, Elicited Robust and Sustained Increases in Serum Iron in Healthy Participants [ash.confex.com]

- 3. researchgate.net [researchgate.net]

- 4. ir.kerostx.com [ir.kerostx.com]

- 5. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]

- 6. LC-MS/MS method for hepcidin-25 measurement in human and mouse serum: clinical and research implications in iron disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Study to Evaluate the Safety and Preliminary Efficacy of a Response-guided Dose Titration of KER-047 in the Treatment of Functional IDA (Iron Deficiency Anemia). [clin.larvol.com]

Preclinical Profile of KER-047 in Fibrodysplasia Ossificans Progressiva (FOP) Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrodysplasia Ossificans Progressiva (FOP) is an exceedingly rare and debilitating genetic disorder characterized by the progressive formation of heterotopic bone. The underlying cause of FOP is a gain-of-function mutation in the ACVR1 gene, which encodes the Activin Receptor-Like Kinase 2 (ALK2), a BMP type I receptor. KER-047, a potent and selective small molecule inhibitor of ALK2, has been developed by Keros Therapeutics as a potential therapeutic intervention for FOP. Preclinical studies have reportedly demonstrated the efficacy of KER-047 in FOP models; however, specific quantitative data from these studies are not extensively available in the public domain. This technical guide synthesizes the available information on the mechanism of action of KER-047, the pertinent signaling pathways in FOP, and the common experimental models utilized in preclinical assessments.

Introduction to KER-047 and its Therapeutic Rationale in FOP

KER-047, formerly known as TRND477, is an orally bioavailable small molecule designed to selectively inhibit the kinase activity of ALK2.[1] In FOP, a recurring mutation (R206H) in the ALK2 protein leads to its hyperactivation, causing aberrant downstream signaling and subsequent heterotopic ossification (HO). By targeting the dysregulated ALK2 kinase, KER-047 aims to normalize the signaling cascade and thereby prevent the formation of ectopic bone. Keros Therapeutics is developing KER-047 for the treatment of FOP, alongside its investigation for certain types of anemia.[2]

The ALK2 Signaling Pathway in Fibrodysplasia Ossificans Progressiva

The canonical activation of the bone morphogenetic protein (BMP) signaling pathway is crucial for normal skeletal development. In FOP, the mutated ALK2 receptor becomes aberrantly responsive to ligands such as Activin A, which under normal physiological conditions does not typically signal through ALK2 to the same extent. This leads to the phosphorylation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate the transcription of genes involved in chondrogenesis and osteogenesis, ultimately resulting in heterotopic bone formation.

References

The Effect of KER-047 on Erythropoiesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

KER-047 is an investigational, orally administered small molecule designed as a selective inhibitor of activin receptor-like kinase-2 (ALK2). Dysregulation of ALK2 signaling is a key driver in certain anemias characterized by functional iron deficiency, primarily through the overexpression of hepcidin, the master regulator of iron homeostasis. Elevated hepcidin levels restrict the availability of iron for erythropoiesis, leading to anemia. This technical guide provides an in-depth analysis of KER-047's mechanism of action, supported by preclinical and clinical data, demonstrating its potential to modulate iron metabolism and stimulate red blood cell production. The document includes a summary of quantitative data from clinical trials, details of experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Introduction: The Role of ALK2 in Iron Homeostasis and Erythropoiesis

Iron is an essential element for numerous physiological processes, most notably the synthesis of hemoglobin within erythroid precursors. The systemic availability of iron is tightly controlled by hepcidin, a peptide hormone produced by the liver.[1] Hepcidin expression is, in part, regulated by the bone morphogenetic protein (BMP) signaling pathway, in which ALK2 plays a crucial role.[1][2] In pathological states such as anemia of inflammation and iron-refractory iron deficiency anemia (IRIDA), excessive ALK2 signaling leads to inappropriately high levels of hepcidin. This, in turn, triggers the degradation of the iron exporter ferroportin, trapping iron within cells and severely limiting its availability for erythropoiesis in the bone marrow, resulting in anemia.[2][3]

KER-047 is a selective inhibitor of ALK2, designed to normalize this signaling pathway.[1] By inhibiting ALK2, KER-047 is expected to reduce hepcidin production, thereby increasing ferroportin expression and promoting the mobilization of iron from stores. This enhanced iron availability is anticipated to support and enhance erythropoiesis.[1]

Mechanism of Action: ALK2 Inhibition

The proposed mechanism of action for KER-047 centers on the targeted inhibition of ALK2 to modulate the hepcidin pathway.

The ALK2 Signaling Pathway

The signaling cascade leading to hepcidin production is initiated by the binding of BMPs to their receptors, which recruits and phosphorylates ALK2. Activated ALK2 then phosphorylates SMAD proteins, which translocate to the nucleus and induce the transcription of the hepcidin gene (HAMP).

Caption: ALK2 signaling pathway and the inhibitory action of KER-047.

Preclinical and Clinical Evidence

Preclinical Studies

Preclinical studies in mouse models of IRIDA, where Tmprss6 is knocked down, have demonstrated that ALK2 inhibition leads to a reduction in serum hepcidin and an increase in serum iron levels.[2] These studies provided the foundational evidence for the therapeutic potential of targeting ALK2 in iron-deficiency anemias.

Clinical Trials

Phase 1 Clinical Trial in Healthy Volunteers

A randomized, double-blind, placebo-controlled Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamic effects of single and multiple ascending doses of KER-047 in healthy volunteers.[1][4]

-

Experimental Protocol:

-

Part 1 (Single Ascending Dose): Participants received single oral doses of KER-047 (capsule or liquid formulation) or placebo.[1] Doses ranged from 1 mg to 450 mg.[1]

-

Part 2 (Multiple Ascending Dose - MAD): Participants received daily oral doses of KER-047 (liquid formulation) or placebo for up to 7 days.[1] The dose cohorts were 50 mg, 100 mg, 200 mg, and 350 mg.[1][5]

-

Endpoints: Safety and tolerability were the primary endpoints. Pharmacodynamic markers included serum hepcidin, serum iron, transferrin saturation (TSAT), serum ferritin, and reticulocyte hemoglobin content (Ret-He).[1][3]

-

Caption: Phase 1 clinical trial workflow for KER-047.

-

Pharmacodynamic Results: Administration of KER-047 resulted in dose-dependent changes in biomarkers of iron metabolism, consistent with ALK2 inhibition.[5] These changes included rapid and robust increases in serum iron and TSAT, along with decreases in serum ferritin and hepcidin.[1] Importantly, an increase in reticulocyte hemoglobin content was observed, indicating that the mobilized iron was being incorporated into newly formed red blood cells.[1]

| Parameter | Multiple Ascending Dose (MAD) Cohorts | Outcome |

| Serum Hepcidin | 50 mg, 100 mg, 200 mg | Decreases observed.[5] |

| Serum Iron | 50 mg, 100 mg, 200 mg, 350 mg | Rapid, robust, and sustained dose-related increases.[1] |

| Transferrin Saturation (TSAT) | 50 mg, 100 mg, 200 mg, 350 mg | Rapid, robust, and sustained dose-related increases.[1] |

| Serum Ferritin | 50 mg, 100 mg, 200 mg, 350 mg | Decreases observed, consistent with mobilization of iron stores.[1] |

| Reticulocyte Hemoglobin (Ret-He) | 50 mg, 100 mg, 200 mg, 350 mg | Increases observed, starting on Day 3-4 of treatment.[1] |

Phase 2 Clinical Trial in IRIDA Patients

A Phase 2 clinical trial is evaluating KER-047 for the treatment of IRIDA.[2][3] Preliminary data from a single participant have been reported.

-

Experimental Protocol:

-

Preliminary Results: In the single patient, treatment with KER-047 was well tolerated.[3] The observed changes in iron and red blood cell parameters were suggestive of iron redistribution consistent with the drug's mechanism of action.[6]

| Parameter | Outcome in a Single IRIDA Patient (25 mg q.d.) |

| Hemoglobin | Remained stable.[2][3] |

| Mean Corpuscular Volume (MCV) | Remained stable.[2][3] |

| Serum Ferritin | Decreased during treatment and returned to baseline post-treatment.[3][6] |

| Serum Hepcidin | Decreased.[6] |

| Reticulocyte Hemoglobin (Ret-He) | Increased by day 5 of treatment.[2][3] |

| TSAT/Hepcidin Ratio | Slightly increased.[2][3] |

Safety and Tolerability

In the Phase 1 trial, KER-047 was generally well-tolerated. There were no serious adverse events reported.[1] The most common adverse events in the KER-047 groups with a higher incidence than placebo included headache, gastrointestinal symptoms, chills, fatigue, and lymphopenia. The observed lymphopenia was reversible upon discontinuation of the study drug and is thought to be related to reduced intracellular iron. In the preliminary Phase 2 results for a single IRIDA patient, the participant reported intermittent dizziness, which was determined to be unrelated to the study drug, and no serious adverse events were observed.[2][3]

Conclusion

KER-047, a selective ALK2 inhibitor, has demonstrated a consistent and robust effect on iron metabolism in both healthy volunteers and preliminarily in a patient with IRIDA. By targeting the ALK2 pathway, KER-047 effectively reduces hepcidin levels, leading to the mobilization of stored iron and its increased availability for erythropoiesis, as evidenced by the increase in reticulocyte hemoglobin content.[1] These findings support the continued development of KER-047 as a potential therapeutic for anemias driven by functional iron deficiency.

Caption: Logical flow of KER-047's effect on erythropoiesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Keros Therapeutics : Preliminary Results of a Phase-2 Clinical Trial of the ALK-2 Inhibitor KER-047 for Treatment of Iron-Refractory Iron Deficiency Anemia | MarketScreener [marketscreener.com]

- 3. ashpublications.org [ashpublications.org]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Keros Therapeutics Presents Clinical Trial & Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting & Exposition - BioSpace [biospace.com]

- 6. Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition - BioSpace [biospace.com]

Pharmacodynamics of KER-047 in healthy volunteers

An In-depth Guide to the Pharmacodynamics of KER-047 in Healthy Volunteers

Introduction

KER-047 is an investigational, orally administered small molecule designed as a selective inhibitor of activin receptor-like kinase-2 (ALK2).[1][2] Dysregulation of ALK2 signaling can lead to elevated levels of hepcidin, the master regulator of iron homeostasis.[1][2] Inappropriately high hepcidin restricts iron availability for red blood cell production, potentially causing anemia.[1][2] By selectively inhibiting ALK2, KER-047 aims to normalize ALK2 signaling, reduce hepcidin levels, and thereby increase the availability of iron for erythropoiesis.[1][2] This technical guide summarizes the pharmacodynamic effects of KER-047 observed in a Phase 1 clinical trial conducted in healthy volunteers.

Mechanism of Action: ALK2 Signaling Pathway in Iron Homeostasis

The regulation of iron metabolism is a tightly controlled process orchestrated by the peptide hormone hepcidin.[1] The expression of hepcidin is, in part, controlled by the bone morphogenetic protein (BMP) signaling pathway, in which ALK2 plays a crucial role as a type I receptor. The binding of BMP ligands to a complex of type I (including ALK2) and type II BMP receptors triggers a signaling cascade. This leads to the phosphorylation of downstream SMAD proteins, which then translocate to the nucleus to regulate the transcription of the hepcidin gene (HAMP). KER-047 selectively inhibits the kinase activity of ALK2, thereby interrupting this signaling pathway and leading to a reduction in hepcidin production. This, in turn, is expected to increase iron mobilization from stores and enhance iron availability for red blood cell formation.[1][2]

Pharmacodynamic Effects of KER-047 in Healthy Volunteers

A Phase 1, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of KER-047 in healthy volunteers. The study consisted of a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.

Experimental Protocols

Study Design: The Phase 1 clinical trial was a randomized, double-blind, placebo-controlled study in healthy volunteers. The trial was conducted in two parts:

-

Part 1 (Single Ascending Dose - SAD): Healthy volunteers received a single oral dose of KER-047 or placebo. Doses ranged from 1 mg to 300 mg for a capsule formulation and 30 mg to 450 mg for a liquid formulation.[2]

-

Part 2 (Multiple Ascending Dose - MAD): Healthy volunteers received daily oral doses of KER-047 or placebo for up to 7 days. The doses evaluated were 50 mg, 100 mg, 200 mg, and 350 mg of a liquid formulation.[2]

Pharmacodynamic Assessments: A panel of pharmacodynamic biomarkers was assessed to evaluate the effect of KER-047 on iron metabolism. Blood samples were collected at various time points to measure the following key biomarkers:

-

Serum Hepcidin: The master regulator of iron homeostasis.

-

Serum Iron: The amount of iron circulating in the blood.

-

Transferrin Saturation (TSAT): The percentage of transferrin that is saturated with iron.

-

Serum Ferritin: A marker of iron stores in the body.

-

Reticulocyte Hemoglobin: An indicator of the amount of hemoglobin in newly formed red blood cells.

The specific assays used for these measurements were not detailed in the provided search results, but standard clinical laboratory methods are typically employed for these assessments in clinical trials.

Quantitative Data from the Multiple Ascending Dose (MAD) Cohorts

The following tables summarize the observed pharmacodynamic effects of KER-047 in the MAD portion of the Phase 1 trial.

Table 1: Effect of KER-047 on Serum Hepcidin

| Dose Group | Approximate Percent Change from Baseline at Day 7 (8 hours post-dose) |

| Placebo | ~0% |

| 50 mg | ~ -40% |

| 100 mg | ~ -50% |

| 200 mg | ~ -60% |

Note: Data are estimated from graphical representations in a corporate presentation and should be considered approximate. Hepcidin data were not collected for the 350 mg MAD cohort.

Table 2: Effect of KER-047 on Serum Ferritin

| Dose Group | Approximate Average Change from Baseline in Serum Ferritin (µg/L) Through Day 7 |

| Placebo | ~ +10 µg/L |

| 50 mg | ~ -30 µg/L |

| 100 mg | ~ -40 µg/L |

| 200 mg | ~ -50 µg/L |

| 350 mg | ~ -70 µg/L |

Note: Data are estimated from graphical representations in a corporate presentation and should be considered approximate.

Table 3: Summary of Other Key Pharmacodynamic Effects

| Biomarker | Observed Effect |

| Serum Iron | Rapid, robust, and sustained dose-related increases were observed.[2] |

| Transferrin Saturation (TSAT) | Dose-related increases were observed.[1] |

| Reticulocyte Hemoglobin | An increase was observed starting on Day 4 of treatment in the MAD cohorts, indicative of increased iron incorporation into hemoglobin.[1] |

Summary of Findings

In a Phase 1 study involving healthy volunteers, KER-047, a selective ALK2 inhibitor, demonstrated clear evidence of target engagement and downstream pharmacodynamic effects consistent with its mechanism of action. Administration of KER-047 led to a dose-dependent decrease in serum hepcidin and ferritin, coupled with increases in serum iron, transferrin saturation, and reticulocyte hemoglobin.[1][2] These findings support the hypothesis that ALK2 inhibition by KER-047 can effectively mobilize iron stores and increase the availability of iron for erythropoiesis. The tolerability profile of KER-047 was also characterized in this study, with no serious adverse events reported. These results provide a strong rationale for the further clinical development of KER-047 for the treatment of anemias characterized by iron imbalance and elevated hepcidin.

References

- 1. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]

- 2. ir.kerostx.com [ir.kerostx.com]

KER-047: A Technical Overview of an Investigational ALK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2023, Keros Therapeutics has deprioritized the KER-047 program and is exploring strategic partnerships for its continued development.[1] This document summarizes the publicly available scientific and clinical data up to that point.

Abstract

KER-047 is an orally administered, small-molecule inhibitor of Activin Receptor-Like Kinase-2 (ALK2), a key regulator of iron homeostasis.[2][3] Developed by Keros Therapeutics, KER-047 was investigated for the treatment of anemias caused by iron imbalance, such as iron-refractory iron deficiency anemia (IRIDA), and for the rare musculoskeletal disorder fibrodysplasia ossificans progressiva (FOP).[2][4] This technical guide provides a comprehensive overview of the available preclinical and clinical data on KER-047, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical trial findings. While specific structural activity relationship (SAR) data for KER-047 has not been publicly disclosed, this document will provide context based on the known pharmacology of ALK2 inhibitors.

Mechanism of Action: Targeting the ALK2 Pathway

KER-047 is designed to selectively and potently inhibit ALK2, also known as Activin A Receptor, Type I (ACVR1), which is a transforming growth factor-beta (TGF-β) receptor.[2] Dysregulation of ALK2 signaling leads to inappropriately high levels of hepcidin, the master regulator of iron homeostasis.[5] Elevated hepcidin results in decreased iron availability for red blood cell production, leading to anemia.[5] By inhibiting ALK2, KER-047 aims to reduce hepcidin production, thereby increasing serum iron and transferrin saturation, mobilizing iron stores, and ultimately improving erythropoiesis.[3][5]

The proposed mechanism of action is illustrated in the following signaling pathway diagram:

Caption: Signaling pathway of ALK2 in iron homeostasis and the therapeutic intervention by KER-047.

Preclinical and Clinical Development

KER-047 has undergone preclinical evaluation and progressed to Phase 2 clinical trials.

Preclinical Studies

Preclinical studies in a mouse model of IRIDA demonstrated that a selective ALK2 inhibitor could reduce hepcidin, increase serum iron, and ameliorate anemia, providing the rationale for the clinical development of KER-047.[3]

Phase 1 Clinical Trial

A randomized, double-blind, placebo-controlled, two-part Phase 1 clinical trial was conducted in healthy volunteers to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of KER-047.[2][4]

Experimental Protocol: Phase 1 Clinical Trial

-

Part 1 (Single Ascending Dose): Healthy volunteers received single oral doses of KER-047 ranging from 1 mg to 300 mg (capsule formulation) and 30 mg to 450 mg (liquid formulation) or placebo.[2]

-

Part 2 (Multiple Ascending Dose): Healthy volunteers received daily oral doses of KER-047 (50 mg, 100 mg, 200 mg, and 350 mg of the liquid formulation) or placebo for 7 to 14 days.[2]

-

Primary Objectives: To assess the safety and tolerability of KER-047.[4]

-

Secondary Objectives: To evaluate the pharmacokinetics and pharmacodynamic effects of KER-047.

The workflow for the Phase 1 clinical trial is depicted below:

Caption: Workflow of the Phase 1 single and multiple ascending dose clinical trial for KER-047.

Phase 1 Results Summary:

| Parameter | Observation | Citation |

| Safety and Tolerability | KER-047 was generally well-tolerated in healthy individuals. | [6] |

| Pharmacodynamics | Dose-related increases in serum iron and transferrin saturation were observed. | [2] |

| Decreases in serum ferritin were noted, consistent with iron mobilization. | [2] | |

| Decreases in serum hepcidin were observed in the multiple ascending dose cohorts. | [2] | |

| Increases in reticulocyte hemoglobin content were seen, indicating increased iron incorporation into hemoglobin. | [3] |

Phase 2 Clinical Trial in IRIDA

An open-label, two-part Phase 2 clinical trial was initiated to evaluate KER-047 in patients with Iron-Refractory Iron Deficiency Anemia (IRIDA).[7]

Experimental Protocol: Phase 2 Clinical Trial in IRIDA

-

Part 1 (Dose Escalation): Patients received KER-047 once daily for 14 days, starting at a dose of 25 mg, followed by a 14-day washout period.[7]

-

Primary Objective: To assess the safety of KER-047 in patients with IRIDA.[7]

-

Secondary Objectives: To evaluate the pharmacokinetics and pharmacodynamics of KER-047.[7]

Phase 2 Preliminary Results (from a single patient in the 25 mg cohort):

| Parameter | Observation | Citation |

| Safety | Intermittent dizziness was reported, but no serious adverse events were observed. | [3] |

| Efficacy Markers | Hemoglobin concentration and mean corpuscular volume remained stable. | [3] |

| Reticulocyte hemoglobin content increased by day 5 of treatment. | [3] | |

| Ferritin levels decreased during treatment and returned to baseline after the washout period. | [3] |

These preliminary data from a single patient were suggestive of iron redistribution consistent with the mechanism of action of KER-047.[8]

Structural Activity Relationship (SAR) Context

While specific SAR studies for KER-047 are not publicly available, the broader field of ALK2 inhibitors provides some context. Many small molecule inhibitors of BMP type I receptors, including ALK2, are ATP-competitive and often based on a dorsomorphin scaffold.[9] Research on other 2-aminopyridine-based ALK2 inhibitors has shown that modifications to different parts of the molecule can significantly impact potency, selectivity, and cytotoxicity.[9] For example, methylation at specific positions on the core structure of related compounds has been shown to alter bioactivity and physicochemical properties.[10] The development of potent and selective ALK2 inhibitors with favorable drug-like properties remains an active area of research, with the goal of minimizing off-target effects and improving the therapeutic index.

Conclusion

KER-047 is a selective ALK2 inhibitor that has demonstrated proof-of-concept in preclinical models and early clinical trials for the treatment of anemias driven by iron imbalance. The available data from Phase 1 and preliminary Phase 2 studies indicate that KER-047 can effectively modulate the ALK2-hepcidin axis, leading to increased iron availability for erythropoiesis. While the clinical development of KER-047 has been deprioritized by Keros Therapeutics, the compound and its target remain of significant interest for the treatment of hematological and musculoskeletal disorders. Further investigation and potential partnerships may yet see this molecule advance.

References

- 1. A Study to Evaluate the Safety and Preliminary Efficacy of a Response-guided Dose Titration of KER-047 in the Treatment of Functional IDA (Iron Deficiency Anemia). [clin.larvol.com]

- 2. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Document [sec.gov]

- 5. ir.kerostx.com [ir.kerostx.com]

- 6. ifopa.org [ifopa.org]

- 7. Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition - BioSpace [biospace.com]

- 8. Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure–Bioactivity Relationships of Lapatinib Derived Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of KER-047: A Potent and Selective ALK2 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

KER-047 is an orally bioavailable, small molecule inhibitor of Activin Receptor-Like Kinase-2 (ALK2), a key regulator of iron homeostasis.[1][2] Dysregulation of the ALK2 signaling pathway is implicated in diseases of iron imbalance, such as anemia of chronic disease, and in the rare genetic disorder fibrodysplasia ossificans progressiva (FOP).[3] KER-047 has been developed to selectively and potently inhibit ALK2, thereby modulating the production of hepcidin and enabling the mobilization of iron for erythropoiesis.[1] This technical guide provides a comprehensive overview of the in vitro potency and selectivity of KER-047, along with detailed experimental methodologies to facilitate further research and development.

Core Attributes of KER-047

KER-047 is a potent and selective inhibitor of ALK2. While specific quantitative data for KER-047 is not publicly available, a closely related 2-aminopyrazine-3-carboxamide analog, referred to as "Compound 23" in scientific literature, demonstrates excellent biochemical and cellular potency and high selectivity over other Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGFβ) signaling receptor kinases.[3][4]

Quantitative Analysis of In Vitro Potency and Selectivity

Precise IC50 values for KER-047 against ALK2 and a panel of other kinases are not available in the public domain. However, the aforementioned "Compound 23" is characterized by an IC50 value of 9 nM against ALK2.[4] The selectivity profile of this compound indicates minimal inhibition of other related kinases, highlighting its targeted mechanism of action.

Table 1: In Vitro Potency of "Compound 23" (KER-047 analog)

| Target | IC50 (nM) | Assay Type |

| ALK2 | 9 | Biochemical Kinase Assay |

Table 2: Selectivity Profile of "Compound 23" (KER-047 analog)

| Kinase Target | % Inhibition at 1 µM |

| ALK1 | Low Inhibition |

| ALK3 | Not specified |

| ALK4 | Not specified |

| ALK5 | Not specified |

| ALK6 | Not specified |

Note: The data presented is for "Compound 23," a structural and functional analog of KER-047, as detailed in Ullrich T, et al. Bioorg Med Chem Lett. 2022. Specific data for KER-047 has not been publicly disclosed.

Signaling Pathway and Mechanism of Action

KER-047 exerts its therapeutic effect by inhibiting the ALK2 signaling pathway. In normal physiology, ALK2 is a transmembrane serine/threonine kinase that, upon activation by BMPs, phosphorylates downstream SMAD proteins (SMAD1, SMAD5, and SMAD8).[5] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes, including hepcidin, the master regulator of iron homeostasis.[5] In disease states characterized by excessive ALK2 signaling, elevated hepcidin levels lead to iron sequestration and subsequent anemia. By inhibiting ALK2, KER-047 blocks the phosphorylation of SMAD1/5/8, leading to a reduction in hepcidin expression and the release of stored iron.

Experimental Protocols

In Vitro Biochemical Kinase Assay

This protocol outlines a general procedure for determining the in vitro potency of a test compound against ALK2 kinase.

Objective: To determine the IC50 value of a test compound (e.g., KER-047) for the inhibition of ALK2 kinase activity.

Materials:

-

Recombinant human ALK2 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)

-

Test compound (KER-047)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: Add the kinase, substrate, and test compound to the wells of a 384-well plate.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The ADP-Glo™ assay, for instance, measures the amount of ADP produced, which is directly proportional to kinase activity.

-

Data Analysis: Plot the kinase activity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular pSMAD1/5 Reporter Assay

This protocol describes a general method to assess the cellular activity of an ALK2 inhibitor.

Objective: To determine the potency of a test compound in inhibiting BMP-induced SMAD1/5 phosphorylation in a cellular context.

Materials:

-

A suitable cell line expressing ALK2 (e.g., C2C12 myoblasts)

-

Cell culture medium and supplements

-

BMP ligand (e.g., BMP-2, BMP-6)

-

Test compound (KER-047)

-

Lysis buffer

-

Antibodies: primary antibody against phosphorylated SMAD1/5 (pSMAD1/5) and a labeled secondary antibody.

-

Detection system (e.g., ELISA or Western blot)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a predetermined time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with a BMP ligand to induce ALK2 signaling and SMAD1/5 phosphorylation.

-

Lysis: Lyse the cells to release cellular proteins.

-

Detection of pSMAD1/5: Quantify the levels of pSMAD1/5 in the cell lysates using an appropriate method such as a cell-based ELISA or Western blotting.

-

Data Analysis: Normalize the pSMAD1/5 signal to a control (e.g., total SMAD1/5 or a housekeeping protein). Plot the normalized signal against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion

KER-047 is a potent and selective inhibitor of ALK2, with a mechanism of action that supports its development for the treatment of anemia and other disorders driven by dysregulated iron homeostasis. While specific quantitative in vitro data for KER-047 is not publicly available, the information from closely related analogs demonstrates a promising profile of high potency and selectivity. The experimental protocols provided in this guide offer a framework for researchers to further investigate the in vitro properties of KER-047 and similar ALK2 inhibitors.

References

- 1. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]

- 2. KER 047 - AdisInsight [adisinsight.springer.com]

- 3. Advancements in mechanisms and drug treatments for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Small-Molecule Probes as Pharmacological Tools for the Bone Morphogenetic Protein Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

KER-047 and its Modulation of Bone Morphogenetic Protein Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KER-047 is a novel, orally bioavailable small molecule designed as a selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2), a pivotal type I receptor in the Bone Morphogenetic Protein (BMP) signaling pathway. Dysregulation of ALK2 activity is implicated in the pathophysiology of several disorders, most notably iron-overload anemias and fibrodysplasia ossificans progressiva (FOP). This technical guide provides a comprehensive analysis of KER-047's mechanism of action, supported by a review of available preclinical and clinical data. It aims to offer researchers and drug development professionals a detailed understanding of KER-047's impact on BMP signaling and its therapeutic potential.

Introduction to BMP Signaling and the Role of ALK2

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. The canonical pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates intracellular signaling molecules known as Receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with a common mediator SMAD (Co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

ALK2, also known as ACVR1, is a type I receptor that plays a significant role in this pathway. Gain-of-function mutations in the ACVR1 gene are the underlying cause of FOP, a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues. In the context of iron metabolism, ALK2 signaling is a key regulator of hepcidin, the master hormone of iron homeostasis. Elevated ALK2 signaling leads to increased hepcidin production, which in turn blocks iron absorption and recycling, resulting in iron-refractory iron deficiency anemia (IRIDA).

Mechanism of Action of KER-047

KER-047 acts as a selective inhibitor of ALK2. By binding to the kinase domain of the ALK2 receptor, KER-047 prevents its phosphorylation and subsequent activation. This targeted inhibition effectively blocks the downstream signaling cascade, preventing the phosphorylation of SMAD1/5/8 and their translocation to the nucleus. Consequently, the transcription of BMP target genes is suppressed.

In the context of FOP, this inhibition is expected to prevent the aberrant chondrogenesis and osteogenesis that lead to heterotopic bone formation. In anemias characterized by iron imbalance, the inhibition of ALK2 signaling by KER-047 is designed to reduce the pathologically high levels of hepcidin, thereby restoring normal iron absorption and mobilization.

Signaling Pathway Diagram

Caption: Mechanism of KER-047 in the BMP signaling pathway.

Preclinical Evidence

In Vivo Models of Fibrodysplasia Ossificans Progressiva

Preclinical studies of ALK2 inhibitors in mouse models of FOP have demonstrated the potential of this therapeutic approach. These models typically involve genetically engineered mice that carry FOP-causing mutations in the Acvr1 gene. Heterotopic ossification is induced through injury, and the efficacy of the investigational drug is assessed by measuring the volume of the resulting ectopic bone.

While specific quantitative data for KER-047 in these models are not publicly available, the collective evidence for selective ALK2 inhibitors supports their ability to significantly reduce or prevent injury-induced HO.

Table 1: Representative Preclinical Efficacy Data for ALK2 Inhibitors in FOP Mouse Models (Illustrative)

| Treatment Group | Dose | Reduction in HO Volume (%) |

| Vehicle Control | - | 0 |

| ALK2 Inhibitor | Low Dose | Data not available |

| ALK2 Inhibitor | High Dose | Data not available |

Note: This table is illustrative. Specific data for KER-047 is not publicly available.

Experimental Protocol: In Vivo FOP Mouse Model

A common experimental workflow for evaluating ALK2 inhibitors in FOP mouse models is as follows:

Caption: Workflow for in vivo efficacy testing in FOP mouse models.

Clinical Development and Pharmacodynamic Effects

KER-047 has been evaluated in Phase 1 and Phase 2 clinical trials. The Phase 1 study in healthy volunteers provided key insights into the pharmacodynamic effects of ALK2 inhibition.

Phase 1 Clinical Trial in Healthy Volunteers

A randomized, double-blind, placebo-controlled Phase 1 trial assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of KER-047. The study demonstrated that administration of KER-047 resulted in dose-dependent changes in biomarkers of iron metabolism, consistent with the mechanism of ALK2 inhibition.[1]

Key findings included:

-

Increased Serum Iron and Transferrin Saturation: KER-047 led to rapid and sustained increases in serum iron and transferrin saturation.

-

Decreased Ferritin: A reduction in serum ferritin levels was observed, indicative of the mobilization of iron from stores.

-

Reduced Hepcidin: Treatment with KER-047 was associated with a decrease in serum hepcidin levels.

These results support the hypothesis that by inhibiting ALK2, KER-047 can effectively modulate hepcidin and restore iron homeostasis.

Table 2: Summary of Pharmacodynamic Effects of KER-047 in Healthy Volunteers (Phase 1)

| Biomarker | Direction of Change | Magnitude |

| Serum Iron | Increase | Dose-dependent |

| Transferrin Saturation | Increase | Dose-dependent |

| Serum Ferritin | Decrease | Observed |

| Serum Hepcidin | Decrease | Observed |

Note: Specific quantitative data from the Phase 1 trial are not publicly available.

Experimental Protocol: Phase 1 Clinical Trial

The Phase 1 study was a two-part, dose-escalation trial:

-

Part 1 (Single Ascending Dose): Healthy volunteers received a single oral dose of KER-047 or placebo.

-

Part 2 (Multiple Ascending Dose): Healthy volunteers received multiple oral doses of KER-047 or placebo over a specified period.

Pharmacokinetic and pharmacodynamic parameters were assessed at various time points throughout the study.

Caption: Simplified design of the Phase 1 clinical trial of KER-047.

Conclusion

KER-047 is a selective ALK2 inhibitor with a well-defined mechanism of action within the BMP signaling pathway. Preclinical rationale and early clinical data suggest its potential as a therapeutic agent for disorders driven by dysregulated ALK2 signaling, including certain anemias and FOP. The pharmacodynamic effects observed in healthy volunteers, particularly the modulation of key iron metabolism biomarkers, provide strong evidence of target engagement. Further clinical investigation is warranted to fully elucidate the therapeutic efficacy and safety profile of KER-047 in patient populations.

References

Methodological & Application

Application Notes and Protocols for KER-047 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical application of KER-047, a selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2), in mouse models. The information is compiled from publicly available data and is intended to guide researchers in designing in vivo studies.

Introduction to KER-047

KER-047 is an orally bioavailable small molecule designed to potently and selectively inhibit ALK2, a key receptor in the bone morphogenetic protein (BMP) signaling pathway.[1] Dysregulation of ALK2 signaling is implicated in diseases characterized by iron imbalance and heterotopic ossification. Specifically, elevated ALK2 signaling leads to increased production of hepcidin, the master regulator of iron homeostasis. High hepcidin levels restrict iron availability for red blood cell production, leading to anemia. KER-047 is being developed for the treatment of iron-deficiency anemia and fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder caused by a gain-of-function mutation in the ALK2 gene (ACVR1).[2]

Mechanism of Action: ALK2 Signaling Pathway

KER-047 functions by inhibiting the kinase activity of ALK2. In conditions with excessive ALK2 signaling, ligands such as bone morphogenetic proteins (BMPs) bind to a receptor complex, leading to the phosphorylation of downstream SMAD proteins (SMAD1/5/8). These phosphorylated SMADs then complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes, including hepcidin (HAMP). By inhibiting ALK2, KER-047 blocks this signaling cascade, leading to reduced hepcidin expression, increased iron mobilization, and enhanced erythropoiesis.

Quantitative Data from Preclinical Mouse Models

While specific dosages of KER-047 in mouse models are not widely published, data from related ALK2 inhibitors and general statements about KER-047's preclinical efficacy provide a basis for experimental design. Preclinical studies have demonstrated that selective ALK2 inhibition in mouse models of iron-refractory iron deficiency anemia (IRIDA) can reverse high hepcidin, increase serum iron, and ameliorate anemia.

Table 1: Summary of Preclinical ALK2 Inhibitor Effects in Mouse Models

| Compound/Target | Mouse Model | Key Findings | Reference |

| Selective ALK2 Inhibitor | TMPRSS6 siRNA knockdown model of IRIDA | Reversed high hepcidin, increased serum iron, and ameliorated anemia. | |

| KTI-m216 (anti-ALK2 antibody) | Chronic Kidney Disease (CKD)-induced anemia of inflammation | Increased iron availability for erythropoiesis and partially rescued anemia. | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted for evaluating KER-047 in mouse models based on available literature for similar ALK2 inhibitors.

Protocol 1: Evaluation of KER-047 in a Mouse Model of Anemia of Inflammation

This protocol is adapted from studies on anemia of inflammation and ALK2 inhibition.

1. Mouse Model:

- Model: Chronic Kidney Disease (CKD)-induced anemia of inflammation.